molecular formula C19H11ClF2N2O4S B2747317 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide CAS No. 922089-48-3

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B2747317
CAS RN: 922089-48-3
M. Wt: 436.81
InChI Key: ZXQDZASPZUJDNX-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide” is a complex organic compound . It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dibenzo[b,f][1,4]oxazepine core, which is a tricyclic structure consisting of two benzene rings fused to a seven-membered oxazepine ring . This core is substituted at various positions with chloro, oxo, and sulfonamide groups .

Scientific Research Applications

Dopamine D2 Receptor Antagonism

This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including:

Chemical Synthesis Studies

The compound is utilized in chemical synthesis studies as a precursor or intermediate in the synthesis of more complex molecules . Its unique structure allows for the creation of novel compounds with potential therapeutic applications.

Neuroleptic Potential

Preliminary pharmacological investigations suggest that derivatives of this compound may serve as neuroleptics . Clinical investigations are underway to explore its efficacy as a treatment for psychiatric disorders.

Molecular Formula and Mass

The compound’s molecular formula and average mass are significant for its identification and characterization in research settings :

Pharmacological Properties

The compound’s pharmacological properties are being explored for its potential as a neuroleptic, with ongoing clinical investigations .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF2N2O4S/c20-10-1-4-17-15(7-10)23-19(25)13-9-12(3-5-16(13)28-17)24-29(26,27)18-6-2-11(21)8-14(18)22/h1-9,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQDZASPZUJDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)NC4=C(O2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

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